AMMONIUM ALGINATE

Description

Salts and esters of ALGINIC ACID that are used as HYDROGELS; DENTAL IMPRESSION MATERIALS, and as absorbent materials for surgical dressings (BANDAGES, HYDROCOLLOID). They are also used to manufacture MICROSPHERES and NANOPARTICLES for DIAGNOSTIC REAGENT KITS and DRUG DELIVERY SYSTEMS.

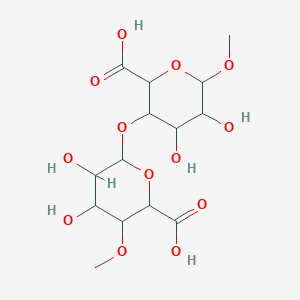

Structure

2D Structure

Properties

IUPAC Name |

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPPCXIBHQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |

| Record name | AMMONIUM ALGINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-34-9 | |

| Record name | Alginic acid, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammonium Alginate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, physicochemical properties, and experimental characterization of ammonium (B1175870) alginate, a versatile biopolymer with significant applications in pharmaceutical sciences.

Introduction

Ammonium alginate is a natural polysaccharide derived from the cell walls of brown seaweed. It is the ammonium salt of alginic acid, a linear copolymer composed of repeating units of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The arrangement of these M and G blocks along the polymer chain dictates the physicochemical properties of the alginate, influencing its viscosity, gelling capabilities, and ultimately its suitability for various applications.

This technical guide provides a detailed overview of the chemical structure and properties of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations to aid in understanding its molecular structure and behavior.

Chemical Structure

This compound is a linear, anionic polysaccharide. The carboxyl groups of the uronic acid residues are neutralized with ammonium ions (NH₄⁺). The polymer backbone consists of blocks of consecutive G residues (G-blocks), blocks of consecutive M residues (M-blocks), and blocks of alternating M and G residues (MG-blocks). The ratio and distribution of these blocks are dependent on the seaweed source from which the alginate is extracted.

The gelling properties of this compound are primarily attributed to the G-blocks. In the presence of divalent cations, such as Ca²⁺, the G-blocks from adjacent polymer chains form a characteristic "egg-box" structure, leading to the formation of a hydrogel network.

Physicochemical Properties

This compound presents as a white to yellowish-brown filamentous, grainy, or powdered solid. It is known for its hydrophilic nature, readily dissolving in water to form viscous solutions, while being insoluble in organic solvents such as ethanol (B145695) and ether.

Data Presentation

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | (C₆H₇O₆NH₄)n | [1] |

| Appearance | White to yellowish-brown powder/fibers | [2] |

| Solubility | Soluble in water; Insoluble in ethanol, ether | [2] |

| Density | Approximately 1.79 g/cm³ | |

| pH (1% solution) | 4.5 - 7.0 |

| Property | Value Range | Notes | Reference(s) |

| Average Molecular Weight | 10,000 - 600,000 g/mol | The molecular weight is highly variable and depends on the source and processing of the alginate. | |

| Intrinsic Viscosity | Varies significantly | Dependent on molecular weight, M/G ratio, concentration, and ionic strength of the solution. | [1] |

| Apparent Viscosity | < 90 mPa·s for a 12% solution at 20°C | This value is provided as a reference for a specific concentration and temperature. |

Gelation Mechanism

The gelation of this compound is a critical property, particularly in drug delivery and tissue engineering applications. It is typically induced by the introduction of divalent cations, most commonly calcium ions (Ca²⁺). The "egg-box" model describes this process, where the calcium ions fit into the cavities of the G-block sequences, creating junction zones between polymer chains.

Experimental Protocols

Accurate characterization of this compound is essential for its effective application. The following are detailed methodologies for key experiments.

Determination of Viscosity

Objective: To measure the intrinsic viscosity of an this compound solution.

Materials and Equipment:

-

This compound powder

-

Distilled water

-

Ubbelohde viscometer

-

Water bath maintained at a constant temperature (e.g., 25°C)

-

Stopwatch

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 0.5% w/v) by slowly adding the powder to distilled water while stirring continuously to avoid clumping. Allow the solution to fully hydrate (B1144303) overnight.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.4%, 0.3%, 0.2%, 0.1% w/v).

-

Viscometer Preparation: Clean the Ubbelohde viscometer thoroughly and dry it.

-

Solvent Flow Time: Measure the flow time of the pure solvent (distilled water) through the viscometer capillary at the constant temperature. Repeat this measurement at least three times to ensure accuracy.

-

Sample Flow Time: For each dilution of the this compound solution, measure the flow time in the same manner as the solvent.

-

Calculations:

-

Calculate the relative viscosity (η_rel) for each concentration: η_rel = t / t₀ (where t is the flow time of the solution and t₀ is the flow time of the solvent).

-

Calculate the specific viscosity (η_sp): η_sp = η_rel - 1.

-

Calculate the reduced viscosity (η_red): η_red = η_sp / c (where c is the concentration).

-

Plot η_red versus concentration. The y-intercept of the extrapolated line to zero concentration gives the intrinsic viscosity [η].

-

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of this compound.

Materials and Equipment:

-

This compound sample

-

Mobile phase (e.g., aqueous buffer with appropriate salt concentration)

-

SEC system equipped with a pump, injector, column set suitable for polysaccharides, and a refractive index (RI) detector.

-

Pullulan standards of known molecular weights.

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm filter.

-

Standard Preparation: Prepare a series of pullulan standards of different molecular weights in the mobile phase.

-

SEC System Setup: Equilibrate the SEC system with the mobile phase at a constant flow rate.

-

Calibration: Inject the pullulan standards and record their elution times. Create a calibration curve by plotting the logarithm of the molecular weight against the elution time.

-

Sample Analysis: Inject the prepared this compound sample and record the chromatogram.

-

Data Analysis: Using the calibration curve, determine the Mw, Mn, and PDI (Mw/Mn) of the this compound sample from its chromatogram.

Structural Characterization by FTIR Spectroscopy

Objective: To identify the functional groups present in this compound and confirm its chemical structure.

Materials and Equipment:

-

This compound powder

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Placement: Place a small amount of the this compound powder onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as O-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), carboxylate (COO⁻) asymmetric and symmetric stretching (around 1600 and 1410 cm⁻¹, respectively), and C-O-C glycosidic bond stretching (around 1030 cm⁻¹).

Applications in Drug Development

The unique properties of this compound make it a valuable excipient in drug delivery systems. Its biocompatibility, biodegradability, and ability to form hydrogels enable its use in:

-

Controlled Release Formulations: The hydrogel matrix can encapsulate therapeutic agents, allowing for their sustained release over time.

-

Mucoadhesive Systems: The polymer chains can interact with mucosal surfaces, prolonging the residence time of the drug at the site of absorption.

-

Microencapsulation: this compound can be used to create microparticles and beads for the protection and targeted delivery of sensitive drugs and cells.

-

Wound Dressings: The gelling and moisture-retentive properties are beneficial for creating an optimal environment for wound healing.

Conclusion

This compound is a versatile and valuable biopolymer with a well-defined chemical structure and a range of tunable physicochemical properties. A thorough understanding and characterization of these properties, through the application of the experimental protocols outlined in this guide, are crucial for its successful implementation in advanced pharmaceutical formulations and drug delivery systems. Further research into the relationship between the M/G ratio and specific drug release profiles will continue to expand its utility in the field of drug development.

References

A Deep Dive into Alginates: A Technical Comparison of Ammonium Alginate and Sodium Alginate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of ammonium (B1175870) alginate and sodium alginate, two key derivatives of alginic acid utilized in pharmaceutical research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for property analysis, and visualizes relevant mechanisms and workflows to aid in the selection and application of these versatile biopolymers.

Introduction to Alginates

Alginates are naturally occurring anionic polysaccharides extracted from the cell walls of brown seaweed. They are linear copolymers composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive G residues, consecutive M residues, and alternating M and G residues.[1][2] The ratio and distribution of these blocks (the M/G ratio) vary depending on the seaweed source and determine the polymer's physicochemical properties.[3] In the pharmaceutical industry, the sodium and ammonium salts of alginic acid are of particular interest due to their gelling, stabilizing, and biocompatible properties, making them suitable for applications such as controlled drug delivery, wound dressings, and tissue engineering.[4]

Comparative Physicochemical Properties

While both ammonium and sodium alginate share the fundamental properties of the parent alginic acid, the nature of the counter-ion (NH₄⁺ vs. Na⁺) imparts subtle but significant differences in their behavior in solution and in the solid state.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ammonium and sodium alginate based on available literature. It is important to note that direct comparative studies for all properties under identical conditions are limited, particularly for the mechanical strength of the resulting gels.

| Property | Ammonium Alginate | Sodium Alginate | Test Conditions |

| Appearance | White to yellowish-brown fibrous or granular powder[5] | White to pale yellow fibrous or granular powder[6] | - |

| Solubility | Slowly dissolves in water to form a viscous solution; Insoluble in ethanol, ether, and acids with pH < 3[5] | Soluble in hot and cold water to form a viscous solution; Insoluble in ethanol, ether, and chloroform[6] | - |

| pH of 1% Solution | 5.0 - 6.5 | 6.5 - 7.5 | 1% (w/v) aqueous solution |

| Intrinsic Viscosity | Lower than sodium alginate | Higher than this compound | Aqueous solution |

| Solution Stability | More stable over time (less increase in viscosity)[7] | Less stable over time (significant increase in viscosity)[7] | Aqueous solution over 216 hours |

| Ash Content | Low[8] | Higher than this compound | - |

Table 1: General Physicochemical Properties of this compound vs. Sodium Alginate

| Property | This compound | Sodium Alginate | Test Conditions |

| Typical Molecular Weight Range | 10,000 - 600,000 g/mol [5] | 32,000 - 400,000 g/mol | - |

| Thermal Decomposition | Decomposes upon heating | Decomposes in multiple stages, with a significant mass loss around 240-260°C, leaving a residue of sodium carbonate[9] | Thermogravimetric Analysis (TGA) |

Table 2: Molecular Weight and Thermal Properties

| Property | Value Range for Sodium Alginate Gels | Test Conditions |

| Compressive Modulus | Decreases with exposure to Na+ ions (e.g., from ~15 kPa to ~5 kPa after 15h in physiological saline)[6] | 1-3% alginate gel crosslinked with Ca²⁺[6] |

| Storage Modulus (G') | 1 - 100 kPa, increases with Ca²⁺ and alginate concentration[10] | Varies with alginate concentration, M/G ratio, and crosslinker concentration[10] |

| Gel Hardness | Increases with alginate and CaCl₂ concentration (e.g., from 67.2 to 207 g for a liquid hydrogel bead) | Texture analysis of calcium crosslinked gels |

Key Differences and Applications

Viscosity and Stability: Aqueous solutions of this compound have been shown to be more stable over time compared to sodium alginate solutions, which exhibit a more significant increase in viscosity upon aging.[7] However, the initial intrinsic viscosity of this compound is generally lower than that of sodium alginate.[7] This has implications for formulation development, where long-term stability is crucial.

Gel Formation: Both ammonium and sodium alginate form hydrogels in the presence of divalent cations, most commonly calcium (Ca²⁺). This process, known as ionotropic gelation, is described by the "egg-box model," where Ca²⁺ ions crosslink the guluronic acid (G-blocks) of adjacent alginate chains.[1] The strength and homogeneity of the resulting gel are influenced by the M/G ratio, alginate concentration, and the concentration and type of the crosslinking cation.[2][10] While the principles of gelation are the same, the mechanical properties of the final gels may differ. Extensive data exists for the compressive and shear properties of sodium alginate gels, which can be tailored by adjusting formulation parameters.[6][10]

pH Sensitivity: The carboxyl groups of the alginate backbone have a pKa in the range of 3.2-4.0. At pH values below the pKa, the carboxyl groups are protonated, leading to the formation of insoluble alginic acid and subsequent gelation or precipitation. This pH-responsive behavior is exploited in drug delivery systems designed for targeted release in the gastrointestinal tract.[6]

Applications in Drug Development:

-

Controlled Release: Both alginates are extensively used to formulate matrix tablets and microparticles for sustained and controlled drug release. The release mechanism is typically a combination of drug diffusion through the gel matrix and erosion of the matrix itself.

-

Targeted Drug Delivery: The pH-sensitive nature of alginates allows for the design of enteric-coated systems that protect the drug in the acidic environment of the stomach and release it in the more neutral pH of the intestines.[6]

-

Wound Dressings: Calcium alginate gels, formed from sodium or this compound, are used in wound dressings due to their high absorbency, biocompatibility, and ability to maintain a moist wound environment.[4]

-

Bioprinting and Tissue Engineering: Alginate hydrogels are widely used as biomaterials for encapsulating cells and as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare ammonium and sodium alginate.

Determination of Solution Viscosity

Objective: To measure and compare the apparent viscosity of ammonium and sodium alginate solutions.

Apparatus: Rotational viscometer (e.g., Brookfield or similar), beakers, magnetic stirrer and stir bars, analytical balance.

Procedure:

-

Solution Preparation:

-

Accurately weigh the required amount of ammonium or sodium alginate powder to prepare a 1% (w/v) solution in deionized water.

-

Slowly add the alginate powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping.

-

Continue stirring for a minimum of 2 hours or until the powder is completely dissolved and the solution is homogeneous.

-

Allow the solution to stand for at least 4 hours to eliminate air bubbles.

-

-

Viscometer Setup:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.

-

Equilibrate the alginate solution to a constant temperature (e.g., 20°C or 25°C) in a water bath.

-

-

Measurement:

-

Immerse the spindle into the alginate solution to the marked level.

-

Start the viscometer at the selected speed and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Perform measurements in triplicate and report the average value.

-

Preparation and Mechanical Testing of Alginate Gels

Objective: To prepare calcium-crosslinked alginate gels and evaluate their mechanical properties via compression testing.

Materials: Ammonium or sodium alginate, calcium chloride (CaCl₂), deionized water, cylindrical molds, universal testing machine (e.g., Instron or similar) with a compression platen.

Procedure:

-

Gel Preparation (Internal Gelation Method):

-

Prepare a 2% (w/v) solution of ammonium or sodium alginate as described in section 4.1.

-

In a separate container, prepare a calcium chloride solution of a specific concentration (e.g., 0.1 M).

-

Slowly add the calcium chloride solution to the alginate solution while stirring to initiate crosslinking. The ratio of alginate to calcium solution will determine the final gel properties.

-

Pour the mixture into cylindrical molds and allow it to set for a specified time (e.g., 24 hours) at room temperature.

-

-

Compression Testing:

-

Carefully remove the cylindrical gel samples from the molds.

-

Measure the diameter and height of each gel sample.

-

Place a gel sample on the lower platen of the universal testing machine.

-

Apply a compressive force at a constant crosshead speed (e.g., 1 mm/min).

-

Record the force and displacement data until the gel fractures.

-

Calculate the compressive stress (Force/Area) and strain (Change in Height/Initial Height).

-

The compressive modulus (Young's Modulus) can be determined from the initial linear portion of the stress-strain curve.

-

The gel strength can be defined as the stress at fracture.

-

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution of ammonium and sodium alginate.

Apparatus: GPC system equipped with a refractive index (RI) detector, appropriate GPC columns for aqueous solutions (e.g., Ultrahydrogel), mobile phase (e.g., 0.1 M NaNO₃), polysaccharide standards of known molecular weight (e.g., pullulan or dextran), autosampler, and data analysis software.

Procedure:

-

Sample and Standard Preparation:

-

Prepare solutions of the alginate samples and a series of polysaccharide standards at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

GPC Analysis:

-

Set up the GPC system with the appropriate columns and mobile phase.

-

Equilibrate the system until a stable baseline is achieved.

-

Inject the standard solutions in order of decreasing molecular weight to generate a calibration curve (log Molecular Weight vs. Elution Time).

-

Inject the alginate samples.

-

-

Data Analysis:

-

Integrate the chromatograms of the standards and samples.

-

Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the alginate samples.

-

Mandatory Visualizations

Ionotropic Gelation of Alginate (Egg-Box Model)

Caption: Ionotropic gelation of alginate via the "Egg-Box Model".

Experimental Workflow for Comparative Analysis

Caption: Experimental workflow for the comparative analysis of ammonium and sodium alginate.

pH-Responsive Drug Release from an Alginate Matrix

Caption: Mechanism of pH-responsive drug release from an alginate matrix.

Conclusion

Both ammonium and sodium alginate are highly valuable biopolymers for pharmaceutical applications, each with a distinct set of properties. Sodium alginate is more extensively characterized, particularly concerning the mechanical properties of its gels. This compound, on the other hand, offers potential advantages in terms of the stability of its solutions and its lower ash content. The choice between these two alginates will depend on the specific requirements of the formulation, such as the desired viscosity, long-term stability, and the mechanical properties of the final dosage form. This guide provides the foundational technical information to assist researchers in making an informed decision for their drug development needs. Further direct comparative studies, especially on the mechanical properties of the respective gels, would be beneficial for the scientific community.

References

- 1. Calcium Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compressive and shear properties of alginate gel: effects of sodium ions and alginate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Interphase Gas-Solid Synthesis of this compound—The Comparison of Two Synthesis Methods and the Effect of Low Molecular Weight Electrolyte Presence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rheological characterization of an injectable alginate gel system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Ammonium Alginate: A Technical Guide to its Sources, Extraction, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) alginate, the ammonium salt of alginic acid, is a versatile biopolymer derived from brown seaweeds. Its unique properties as a thickener, gelling agent, and stabilizer make it a valuable excipient in the pharmaceutical and drug delivery sectors. This technical guide provides an in-depth overview of the primary sources of ammonium alginate, detailed methodologies for its extraction and purification, and key characterization techniques. Quantitative data on process yields and product purity are summarized, and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Sources of this compound

This compound is not naturally present in seaweed but is a semi-synthetic derivative of alginic acid, which is a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). The primary sources of alginic acid for the production of this compound are various species of brown seaweed, including:

-

Macrocystis pyrifera (Giant Kelp): One of the most common sources for commercial alginate production.

-

Laminaria species (e.g., Laminaria hyperborea, Laminaria digitata): Widely used in Europe for alginate extraction.

-

Ascophyllum nodosum (Knotted Wrack): Another significant source, particularly from the North Atlantic.

-

Sargassum species: Abundant in various regions and utilized for alginate production.

-

Ecklonia species

-

Durvillaea species

-

Lessonia species

-

Turbinaria species

The alginic acid content and the ratio of its constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G), can vary significantly depending on the seaweed species, the part of the plant, and seasonal changes. This M/G ratio is a critical parameter as it influences the physicochemical properties of the final alginate product, such as gel strength and viscosity.

Extraction and Synthesis of this compound

The production of this compound is a two-stage process:

-

Extraction of Alginic Acid from Brown Seaweed: This involves the conversion of insoluble mixed salts of alginic acid (calcium, magnesium, and sodium alginates) present in the seaweed into a soluble form, followed by precipitation of the purified alginic acid.

-

Synthesis of this compound: The extracted alginic acid is then neutralized with an ammonium source to produce this compound.

Experimental Protocol: Extraction of Alginic Acid

This protocol is a representative method synthesized from various published procedures. Researchers may need to optimize parameters based on the specific seaweed species and desired final product characteristics.

Materials:

-

Dried, milled brown seaweed (e.g., Macrocystis pyrifera)

-

Formaldehyde (B43269) solution (2% w/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃) solution, 2-4% (w/v)

-

Calcium chloride (CaCl₂) solution

-

Ethanol (B145695) (95%)

-

Deionized water

Procedure:

-

Pre-treatment (Removal of Pigments and Phenols):

-

Soak the milled seaweed powder in a 2% (w/v) formaldehyde solution overnight at a solid-to-liquid ratio of 1:10 to 1:20 (dry weight of biomass to volume of solution).

-

Filter the biomass and wash thoroughly with deionized water.

-

-

Acid Treatment:

-

Treat the pre-treated seaweed with 0.1 M HCl at a solid-to-liquid ratio of 1:10 to 1:30 for 2-4 hours at 40-60°C with constant stirring. This step converts the insoluble alginate salts into insoluble alginic acid.

-

Filter the solid residue and wash with deionized water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Extract the acid-treated residue with a 2-4% (w/v) Na₂CO₃ solution at a solid-to-liquid ratio of 1:10 to 1:30 for 2-3 hours at 40-60°C with stirring. This converts the insoluble alginic acid into soluble sodium alginate.

-

Separate the viscous sodium alginate solution from the solid seaweed residue by centrifugation or filtration.

-

-

Purification and Precipitation of Alginic Acid:

-

The crude sodium alginate solution can be purified by precipitation with calcium chloride to form calcium alginate, which is then treated with acid to regenerate a purer alginic acid.

-

Alternatively, precipitate the sodium alginate directly from the solution by adding ethanol (1:1 ratio, v/v).

-

To obtain alginic acid, acidify the purified sodium alginate solution with HCl to a pH of 2-3 to precipitate the alginic acid.

-

Collect the precipitated alginic acid by filtration and wash with deionized water.

-

-

Drying:

-

Dry the purified alginic acid in an oven at 50-60°C until a constant weight is achieved.

-

Experimental Protocol: Synthesis of this compound

Two primary methods for the synthesis of this compound from alginic acid are described below.

Materials:

-

Purified alginic acid powder

-

Ammonium hydroxide (B78521) (NH₄OH) solution (e.g., 25% aqueous solution)

-

Deionized water

Procedure:

-

Disperse the purified alginic acid powder in deionized water.

-

Slowly add ammonium hydroxide solution while stirring until the alginic acid is completely dissolved and the solution reaches a neutral pH. A slight excess of ammonia (B1221849) may be used to ensure complete neutralization.

-

The resulting viscous solution is this compound.

-

The this compound can be used as a solution or dried to a powder. For drying, it can be precipitated with ethanol, followed by filtration and drying under vacuum.

Materials:

-

Purified alginic acid powder

-

Ammonia (NH₃) gas or a concentrated aqueous ammonia solution in a sealed chamber

Procedure:

-

Place the powdered alginic acid in a desiccator or a sealed chamber.

-

Introduce ammonia gas into the chamber, or place an open container of concentrated aqueous ammonia solution in the chamber to create an ammonia vapor environment.

-

Expose the alginic acid powder to the ammonia atmosphere for a sufficient duration (e.g., 24-96 hours) to allow for the gas-solid reaction to occur, converting the carboxylic acid groups to ammonium carboxylate groups.

-

After the reaction, remove the this compound powder and place it in a vacuum desiccator to remove any adsorbed free ammonia.

Data Presentation

The following tables summarize typical quantitative data for the extraction and characterization of alginates. It is important to note that these values can vary significantly based on the seaweed source and the specific processing conditions used.

Table 1: Typical Yield of Alginate from Various Brown Seaweed Species

| Seaweed Species | Alginate Yield (% of dry weight) | Reference |

| Macrocystis pyrifera | 18 - 45 | |

| Laminaria digitata | 16 - 36 | |

| Laminaria hyperborea | 14 - 21 | |

| Ascophyllum nodosum | 12 - 16 | |

| Sargassum spp. | 15 - 30 | |

| Turbinaria triquetra | ~22 | [1] |

| Hizikia cuneiformis | ~13 | [1] |

Table 2: Physicochemical Properties of Extracted Alginates (General)

| Property | Typical Value Range |

| Moisture Content (%) | 6 - 15 |

| Ash Content (% dry weight) | 12 - 27 |

| Protein Content (% dry weight) | 0.5 - 7.2 |

| Lipid Content (% dry weight) | 0.3 - 6.1 |

| pH (1% solution) | 3.5 - 10 |

| Viscosity (1% solution, cP) | 10 - 5000 |

Table 3: Purity Specifications for Food/Pharmaceutical Grade this compound

| Parameter | Specification |

| Assay (as this compound) | 88.7 - 103.6% |

| Loss on Drying | ≤ 15% |

| Water-insoluble matter | ≤ 2% |

| Sulfated Ash | ≤ 7% |

| Arsenic | ≤ 3 mg/kg |

| Lead | ≤ 5 mg/kg |

| Heavy Metals | ≤ 20 ppm |

Visualization of Workflows

Alginic Acid Extraction Workflow

References

"AMMONIUM ALGINATE" molecular weight determination

An In-depth Technical Guide to the Molecular Weight Determination of Ammonium (B1175870) Alginate

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary analytical techniques used to determine the molecular weight and molecular weight distribution of ammonium alginate, a critical parameter influencing its physicochemical properties such as viscosity, gelling capacity, and solubility. Understanding these characteristics is essential for its application in pharmaceutical formulations, food science, and biomedical engineering.

Core Concepts in Polymer Characterization

Before delving into specific methodologies, it is crucial to understand the key parameters used to describe the molecular weight of a polymer like this compound. Unlike small molecules, polymers consist of a mixture of chains with varying lengths. Therefore, their molecular weight is expressed as an average.

-

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains. Mₙ is sensitive to the presence of low-molecular-weight chains.

-

Weight-Average Molecular Weight (Mₒ): An average that gives more weight to heavier polymer chains. Mₒ is more sensitive to the presence of high-molecular-weight chains and is closely related to physical properties like viscosity.

-

Viscosity-Average Molecular Weight (Mᵥ): Determined from the viscosity of a polymer solution and is related to the Mark-Houwink equation. Its value typically falls between Mₙ and Mₒ.

-

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are of equal length), while higher values signify a broader distribution.

Methodologies for Molecular Weight Determination

There are several established methods for determining the molecular weight of alginates. They can be broadly categorized into relative methods, which rely on calibration with standards, and absolute methods, which determine molecular weight directly from fundamental principles.

Viscometry (Relative Method)

Viscometry is a classical and cost-effective technique that relates the intrinsic viscosity of a polymer solution to its molecular weight.

Principle of Operation This method is based on the Mark-Houwink-Sakurada equation:

[η] = K * Mᵥᵃ

where:

-

[η] is the intrinsic viscosity, a measure of the polymer's contribution to the solution viscosity.

-

Mᵥ is the viscosity-average molecular weight.

-

K and a are the Mark-Houwink parameters, which are empirical constants specific to the polymer, solvent, and temperature.[1] The value of 'a' also provides insight into the polymer's conformation in solution, ranging from 0.5 for a random coil in a theta solvent to 2.0 for a rigid rod-like chain.[1]

For polyelectrolytes like this compound, electrostatic repulsion between the charged carboxylate groups causes the polymer chains to expand, significantly increasing viscosity at low concentrations. This "polyelectrolyte effect" is suppressed by adding a low-molecular-weight electrolyte (e.g., NaCl) to the solvent.[2][3]

Experimental Protocol

-

Solvent Preparation: Prepare an aqueous buffer containing a salt, such as 0.1 M NaCl, to negate polyelectrolyte effects.[3]

-

Stock Solution Preparation: Accurately weigh and dissolve a known amount of dry this compound in the prepared solvent to create a stock solution (e.g., 0.4 g/100 cm³).[2] Gentle agitation over several hours may be required for complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions (e.g., 4-5 concentrations) from the stock solution.

-

Viscosity Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, placed in a constant temperature water bath (e.g., 25 ± 0.1 °C).[2]

-

Measure the flow time of the pure solvent (t₀).[4]

-

For each polymer dilution, measure the flow time of the solution (t). Perform multiple readings for each solution to ensure accuracy.[4]

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

-

Calculate the reduced viscosity (η_red = η_sp / c), where 'c' is the concentration.

-

Determine the intrinsic viscosity [η] by extrapolating the reduced viscosity to zero concentration using the Huggins equation: η_red = [η] + k_H * [η]² * c .[4] This is done by plotting η_red versus concentration and fitting a straight line; the y-intercept is the intrinsic viscosity.

-

-

Mᵥ Calculation: Use the Mark-Houwink equation with known K and 'a' values for alginate in the specific solvent system to calculate Mᵥ.

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC) (Relative Method)

GPC/SEC is a powerful liquid chromatography technique that separates molecules based on their size in solution, or more accurately, their hydrodynamic volume.[5][6] It provides a full molecular weight distribution.

Principle of Operation The system uses a column packed with porous, cross-linked gel particles.[6] Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later.[7] By calibrating the column with a series of well-characterized polymer standards (e.g., pullulan for aqueous systems), a relationship between elution volume and molecular weight can be established.

Experimental Protocol

-

Mobile Phase Preparation: Prepare and thoroughly degas an aqueous mobile phase, such as a phosphate (B84403) or nitrate (B79036) buffer, often containing a salt like NaN₃ as a bactericide.

-

System Setup: The instrument consists of a pump, an autosampler/injector, one or more GPC columns in a temperature-controlled housing, and a detector.[5] For polysaccharides, a differential refractive index (dRI) detector is most common as it provides a universal response to concentration.

-

Calibration:

-

Prepare a series of narrow-PDI polymer standards of known molecular weights (e.g., pullulan or dextran).

-

Inject each standard individually and record its peak elution volume.

-

Create a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume.

-

-

Sample Analysis:

-

Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could clog the column.[8]

-

Inject the filtered sample into the GPC system.

-

-

Data Analysis:

-

The resulting chromatogram (dRI signal vs. elution volume) is recorded.

-

Using the calibration curve, the molecular weight at each point across the chromatogram is determined.

-

Software calculates the Mₙ, Mₒ, and PDI from the distribution data.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) (Absolute Method)

SEC-MALS is the state-of-the-art technique for determining the absolute molecular weight of macromolecules without the need for column calibration.[9]

Principle of Operation This method couples a standard SEC system with a MALS detector and a concentration detector (dRI or UV). The SEC column's only function is to separate the molecules by size before they enter the detectors.[9][10] The MALS detector measures the intensity of light scattered by the molecules at multiple angles as they pass through a laser beam.[10] The intensity of scattered light is directly proportional to the product of the molar mass and the concentration. By simultaneously measuring the concentration with the dRI detector, the molar mass can be calculated directly at every point across the elution peak. This makes SEC-MALS an absolute technique.[9]

Experimental Protocol

-

System Setup: The instrument setup involves an HPLC/FPLC system, an SEC column, and detectors connected in series: typically a UV detector, followed by a MALS detector, and finally a dRI detector.[10]

-

Parameter Determination: An essential parameter for MALS analysis is the specific refractive index increment (dn/dc), which is a constant that describes the change in refractive index of a solution with a change in solute concentration. This value must be known for the specific polymer-solvent-temperature system or determined experimentally. For most polysaccharides in aqueous solution, a value of ~0.150 mL/g is often used.

-

Mobile Phase and Sample Preparation: Prepare the mobile phase and sample as described for GPC/SEC. The mobile phase must be meticulously filtered (e.g., 0.1 µm) and degassed to minimize extraneous light scattering from dust or bubbles.

-

Data Collection: Inject the filtered sample into the system. The data from all detectors (UV, MALS, dRI) are collected by specialized software (e.g., ASTRA).

-

Data Analysis:

-

The software uses the signal from the concentration detector (dRI) and the known dn/dc value to calculate the concentration of the sample in each "slice" of the chromatogram.

-

It then analyzes the light scattering data from the multiple angles for the same slice to calculate the absolute molar mass.

-

For molecules with a root mean square (rms) radius greater than ~10 nm, the angular dependence of the scattered light can also be used to determine the radius of gyration (R₉).[9]

-

The software integrates the results across the entire peak to provide highly accurate Mₙ, Mₒ, and PDI values.

-

Summary of Quantitative Data

The molecular weight of this compound can vary significantly depending on its natural source (seaweed species) and processing conditions.[3]

Table 1: Typical Molecular Weight and Polydispersity Data for Alginates

| Parameter | Typical Value | Method | Source(s) |

| Macromolecule Molecular Weight | 10,000 - 600,000 g/mol | Not Specified | [11][12] |

| Weight-Average Molar Mass (Mₒ) | 89,000 g/mol | Not Specified | [2][4][13] |

| Average Molar Mass (Mᵥ) | 114,000 g/mol | Viscometry | [14] |

| High Molecular Weight Alginate (Mₒ) | up to 3,112,000 g/mol | Not Specified | [15] |

| Polydispersity Index (PDI) | 1.3 - 2.5 | GPC/SEC | General knowledge |

| PDI of Alginate Nanoparticles | 0.17 - 0.46 | DLS | [2][16] |

Note: PDI values for alginate nanoparticles are typically lower and not representative of the bulk polymer's molecular weight distribution.

Table 2: Example Mark-Houwink Parameters for Alginates

| Polymer System | K (x 10⁻³) (dL/g) | a | Source(s) |

| Sodium Alginate in 0.1 M NaCl | 7.3 | 0.92 | [3] |

| Sodium Alginate in 0.1 M NaCl | 20 | 0.76 | [3] |

Conclusion

The determination of this compound's molecular weight is achievable through several well-established techniques.

-

Viscometry offers a simple, low-cost method to determine the average molecular weight (Mᵥ), which is useful for routine quality control once a system is established.

-

Conventional GPC/SEC provides the full molecular weight distribution (Mₙ, Mₒ, PDI) but relies on column calibration, which can introduce inaccuracies if the standards do not perfectly match the hydrodynamic behavior of the alginate sample.

-

SEC-MALS stands as the definitive method, delivering absolute, calibration-independent measurements of the entire molecular weight distribution. It is the recommended technique for comprehensive characterization in research, development, and validation settings where high accuracy is paramount.

The choice of method depends on the specific requirements of the analysis, including the desired accuracy, the information needed (average vs. distribution), and available resources.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. bionexanalytical.com [bionexanalytical.com]

- 8. youtube.com [youtube.com]

- 9. wyatt.com [wyatt.com]

- 10. wyatt.com [wyatt.com]

- 11. This compound [fao.org]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular weight and viscosifying power of alginates produced by mutant strains of Azotobacter vinelandii under microaerophilic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ammonium Alginate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) alginate, the ammonium salt of alginic acid, is a natural polysaccharide extracted from brown seaweed. Its unique properties, including high viscosity in aqueous solutions, gel-forming capabilities in the presence of divalent cations, and biocompatibility, have made it a valuable excipient in the pharmaceutical, food, and cosmetic industries. A thorough understanding of its solubility characteristics in various solvents is paramount for formulation development, manufacturing processes, and ensuring product stability and performance.

This technical guide provides a comprehensive overview of the solubility of ammonium alginate, presenting available quantitative data, outlining detailed experimental protocols for solubility determination, and illustrating the key factors influencing its dissolution.

Solubility of this compound: A Quantitative Overview

| Solvent System | Temperature (°C) | pH | Solubility | Observations |

| Water | Cold and Hot | Neutral to slightly alkaline | Soluble, forms viscous solutions | Dissolves slowly.[1][3] Viscosity is dependent on concentration and molecular weight of the alginate.[2] |

| Water | Ambient | < 3 | Insoluble | Degrades in strong acidic environments.[2][3] |

| Water with divalent cations (e.g., Ca²⁺) | Ambient | Neutral | Forms insoluble gel | The presence of divalent cations leads to cross-linking and gelation. |

| Ethanol | Ambient | - | Insoluble | [1] |

| Ethanol/Water Mixtures (>30% ethanol) | Ambient | - | Insoluble | |

| Ether | Ambient | - | Insoluble | [1] |

| Chloroform | Ambient | - | Insoluble | [3] |

| Acetone | Ambient | - | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Ambient | - | Insoluble | |

| Dimethylformamide (DMF) | Ambient | - | Insoluble |

Factors Influencing this compound Solubility

The dissolution of this compound is a complex process governed by several interconnected factors. Understanding these factors is crucial for controlling the solubility and, consequently, the functional properties of the resulting solution.

Caption: Key factors influencing the solubility of this compound.

-

pH: The pH of the aqueous medium is a critical factor. This compound is most soluble in neutral to slightly alkaline conditions.[4] In acidic solutions with a pH below 3, the carboxylate groups of the alginate polymer become protonated, leading to a decrease in electrostatic repulsion between the polymer chains and subsequent precipitation or gelation, rendering it insoluble.[3]

-

Temperature: this compound is soluble in both cold and hot water.[3] An increase in temperature generally increases the rate of dissolution. However, prolonged exposure to high temperatures can lead to thermal degradation of the polymer, resulting in a decrease in viscosity.

-

Ionic Strength: The presence of ions, particularly divalent cations like calcium (Ca²⁺), can significantly impact the solubility of this compound. These ions can interact with the carboxylate groups on adjacent polymer chains, forming ionic crosslinks that lead to gel formation and a loss of solubility. Monovalent salts, at high concentrations, can also decrease solubility due to the "salting-out" effect.

-

Solvent Composition: this compound is a hydrophilic polymer and is thus soluble in water. It is insoluble in most organic solvents such as ethanol, ether, and chloroform.[1][3] In hydroalcoholic solutions, its solubility decreases significantly as the alcohol concentration increases, with insolubility generally observed in solutions containing more than 30% alcohol.

-

Molecular Weight: While not directly affecting the inherent solubility, the molecular weight of the this compound polymer significantly influences the viscosity of the resulting solution.[2] Higher molecular weight alginates will produce more viscous solutions at the same concentration.

Experimental Protocols for Determining Solubility

Several methods can be employed to quantitatively determine the solubility of this compound. The choice of method depends on the desired accuracy, the nature of the solvent, and the available equipment.

Workflow for Solubility Determination

Caption: General experimental workflow for determining polymer solubility.

Gravimetric Method

This is a direct and straightforward method for determining solubility.

Principle: A saturated solution of this compound is prepared, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solid residue is then used to calculate the solubility.

Apparatus and Materials:

-

This compound powder

-

Solvent (e.g., deionized water)

-

Volumetric flasks

-

Beakers

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

Evaporating dish

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a beaker.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

After stirring, allow the suspension to settle.

-

Separate the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution.

-

Pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent by placing the evaporating dish in a drying oven at a temperature that will not degrade the this compound (e.g., 60-70 °C) until a constant weight is achieved.

-

Cool the evaporating dish in a desiccator and weigh it on an analytical balance.

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

Spectroscopic Method (UV-Vis)

This method is suitable for determining the concentration of a polymer in a solution, which can then be used to determine solubility.

Principle: Although alginates themselves do not have a strong chromophore in the standard UV-Vis range, a method involving derivatization or the use of a specific assay can be employed. Alternatively, if the alginate is the only absorbing species at a particular wavelength (often in the low UV range), a calibration curve can be constructed.

Apparatus and Materials:

-

This compound powder

-

Solvent

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at a predetermined wavelength (e.g., around 200-230 nm, where alginates may show some absorbance).[5]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare a saturated solution of this compound and separate the undissolved solid as described in the gravimetric method.

-

Dilute the clear supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Viscometric Method

This indirect method relates the viscosity of a polymer solution to its concentration.

Principle: The viscosity of a polymer solution is related to its concentration. By measuring the viscosity of a saturated solution and comparing it to a calibration curve of viscosity versus concentration, the solubility can be determined.

Apparatus and Materials:

-

This compound powder

-

Solvent

-

Viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer)

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the flow time of the pure solvent and each standard solution through the viscometer at a constant temperature.

-

Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each standard solution.

-

Construct a calibration curve by plotting specific viscosity versus concentration.

-

Prepare a saturated solution of this compound and separate the undissolved solid.

-

Measure the flow time of the clear supernatant (saturated solution).

-

Calculate the specific viscosity of the saturated solution.

-

Use the calibration curve to determine the concentration of the saturated solution, which corresponds to the solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its application and performance in various formulations. This guide has provided a summary of its solubility in different solvents, highlighted the key factors influencing its dissolution, and detailed experimental protocols for its quantitative determination. While a comprehensive set of quantitative solubility data remains an area for further research, the information and methodologies presented here offer a solid foundation for scientists and researchers working with this versatile biopolymer. By carefully controlling the formulation parameters and employing rigorous analytical techniques, the full potential of this compound can be harnessed in a wide range of applications.

References

Ammonium Alginate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) alginate, the ammonium salt of alginic acid, is a natural polysaccharide widely utilized in the food, pharmaceutical, and cosmetic industries for its gelling, thickening, and stabilizing properties.[1][2] While generally considered to be of low toxicity, a thorough understanding of its safety profile and proper handling procedures is essential for professionals working with this substance in research and development settings. This guide provides an in-depth overview of the safety and handling precautions for ammonium alginate, summarizing key data and outlining best practices for its use in a laboratory or manufacturing environment.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to most safety data sheets.[1][3] It is typically a white to yellowish-brown solid powder.[1] While not flammable, it may be combustible at high temperatures.[4][5] The primary hazards are associated with physical irritation from the dust.[2][4]

Toxicological and Safety Data

The available toxicological data for this compound indicates a low order of acute toxicity. The European Food Safety Authority (EFSA) has re-evaluated alginic acid and its salts and concluded that there are no concerns regarding genotoxicity.[1][6]

Table 1: Acute Toxicity Data

| Parameter | Value | Species | Reference |

| Oral LD50 | > 5000 mg/kg | Rat | [4] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Table 2: Health Hazard Classification

| Hazard | Classification | Notes | Reference |

| Acute Toxicity (Oral) | Classification not possible / Not classified | LD50 > 5000 mg/kg suggests low toxicity. | [1][4] |

| Skin Corrosion/Irritation | Classification not possible / Irritant | May cause irritation upon contact. | [1][4] |

| Serious Eye Damage/Irritation | Classification not possible / Irritant | May cause irritation upon contact. | [1][4] |

| Respiratory or Skin Sensitization | Classification not possible | No data available to suggest sensitization. | [1] |

| Germ Cell Mutagenicity | Not classified | In vitro tests on bacteria and yeast were negative. EFSA found no concern for genotoxicity. | [1] |

| Carcinogenicity | Not classified | No adverse effects were reported at the maximum dose tested in carcinogenicity studies. | [1] |

| Reproductive Toxicity | Not classified | No adverse effects on reproductive organs were observed in a 90-day rat study. | [1][6] |

| Specific Target Organ Toxicity (Single Exposure) | Not classified | [1] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | [1] |

Experimental Protocols

While specific experimental reports are not publicly available, the classifications in the safety data sheets are based on standardized toxicological studies. The following are representative methodologies for key toxicological assessments.

Acute Oral Toxicity (as per OECD Guideline 423): This study involves the administration of the test substance to a group of fasted animals in a stepwise procedure. A single high dose is administered to a small number of animals. Depending on the outcome, the dose for the next set of animals is adjusted up or down. Observations of effects and mortality are made for up to 14 days. The LD50 is then calculated. For this compound, the result of >5000 mg/kg indicates very low acute toxicity.[4]

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test identifies substances that can cause mutations which revert the bacteria to a state where they can synthesize the amino acid again. The negative results for alginates in such tests indicate a lack of mutagenic potential.[1]

Personal Protective Equipment (PPE) and Handling

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Handling Procedures:

-

Use local exhaust ventilation to control airborne dust.[3][4]

-

Wash hands thoroughly after handling.[1]

-

Ground all equipment containing the material to prevent electrostatic discharge.[4]

Recommended Personal Protective Equipment:

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | [8][9] |

| Skin Protection | Impervious gloves (e.g., Nitrile rubber) and a lab coat. | [4][8][9] |

| Respiratory Protection | A dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced. | [3][4][8] |

Storage and Stability

Storage Conditions:

-

Store away from direct sunlight and incompatible materials such as strong oxidizers.[3][9]

-

Recommended storage temperature is between 15–25 °C.[9]

Stability:

-

This compound is stable under normal storage and handling conditions.[9]

-

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][9]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. | [3][7][8] |

| Skin Contact | Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. | [3][4][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][4][7] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center. | [3][8] |

Accidental Release and Fire-Fighting Measures

Accidental Release: In case of a spill, personal precautions should be taken to avoid dust inhalation and contact with the substance.

-

Provide adequate ventilation.[3]

-

Sweep up the spilled material, avoiding dust generation, and collect it in a suitable container for disposal.[1][4]

-

If the spilled material has absorbed water, it will become viscous. Wash the area with a large amount of water.[1][7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray (fog), carbon dioxide (CO2), foam, or dry chemical powder.[3][5][8]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases.[3]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full firefighting turnout gear.[3][4][8]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. kimica-algin.com [kimica-algin.com]

- 2. This compound, 9005-34-9 [thegoodscentscompany.com]

- 3. scribd.com [scribd.com]

- 4. dl.iranchembook.ir [dl.iranchembook.ir]

- 5. kimica-algin.com [kimica-algin.com]

- 6. Re‐evaluation of alginic acid and its sodium, potassium, ammonium and calcium salts (E 400–E 404) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kimica.jp [kimica.jp]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]

Ammonium Alginate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Ammonium (B1175870) alginate, the ammonium salt of alginic acid, is a natural polysaccharide extracted from brown seaweed.[1] This biopolymer is composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2] Its biocompatibility, biodegradability, and unique gelling properties make it a valuable material in various scientific and industrial fields, particularly in drug development and biomedical applications.[3][4]

Chemical and Physical Properties

Ammonium alginate is identified by the CAS number 9005-34-9.[5][6][7][8] Its chemical formula is represented as (C6H11NO6)n, reflecting its polymeric nature.[6][7][8]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 9005-34-9[5][6][7][8] |

| Chemical Formula | (C6H11NO6)n[6][7][8] |

| Synonyms | Alginic acid, ammonium salt; Ammonium polymannuronate; E403[5][8] |

| Molecular Weight | Structural unit: 193.16 g/mol (theoretical), 217 g/mol (actual average); Macromolecule: 10,000 - 600,000 g/mol (typical average)[6][8] |

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Appearance | White to yellowish-brown filamentous, grainy, granular, or powdered solid.[5][6][7] |

| Solubility | Slowly dissolves in water to form a viscous solution; insoluble in ethanol (B145695) and ether.[4][5][6] |

| pH | 5-6.5 (for a 1% solution).[7] |

| Loss on Drying | Not more than 15%.[6] |

| Ash Content | ≤4.0%.[7] |

Synthesis and Gelation Mechanism

This compound is typically produced by neutralizing alginic acid with an ammonium salt, such as ammonium hydroxide (B78521).[3] The properties of the final product are influenced by the reaction conditions, including concentration, temperature, and duration of neutralization.[3]

A key characteristic of alginates is their ability to form hydrogels, most commonly through ionic cross-linking with divalent cations like calcium (Ca²⁺). This process is often described by the "egg-box model," where the divalent cations bind to the guluronate (G) blocks of adjacent alginate chains, forming a stable, cross-linked gel structure.[2]

Applications in Drug Development

The unique properties of this compound make it a versatile excipient in pharmaceutical formulations.[1][8]

-

Controlled Drug Delivery: Its gelling properties are utilized to form a protective barrier around active pharmaceutical ingredients, enabling their gradual and controlled release over time.[3]

-

Microencapsulation: this compound is used to encapsulate small particles, such as drugs or probiotics, for slow release within the body.[4]

-

Wound Dressings: Its ability to absorb moisture makes it suitable for use in hydrophilic wound dressings, which can promote faster healing.[3]

-

Biomaterial for Tissue Engineering: Alginate-based hydrogels are being investigated for tissue regeneration, including bone reconstruction and brain tissue repair.[1]

Experimental Protocols

This method provides a means to produce this compound without the need for dissolving the initial alginic acid.

-

Place powdered alginic acid in a desiccator.

-

In the same desiccator, place an open container with a 25% aqueous ammonia (B1221849) solution, ensuring a double molar excess relative to the carboxyl groups of the alginic acid.

-

Allow the reaction to proceed for a specified time (e.g., 1 to 216 hours) to achieve the desired degree of substitution.

-

After the reaction, transfer the resulting this compound to a vacuum desiccator for 48 hours to remove any adsorbed free ammonia.

-

The degree of substitution can be determined by conductivity titration of an aqueous solution of the product with 0.1 M hydrochloric acid.

This protocol details the creation of antimicrobial beads.

-

React sodium alginate with 3-(trimethoxysilyl)propyl-octadecyldimethylammonium chloride (TSA) in an acidic solution.

-

Crosslink the resulting complex by adding it to a CaCl₂ solution to form beads.

-

The formation of covalent bonds between the hydroxyl groups of the alginate and the methoxysilyl groups of the TSA can be confirmed using FTIR spectroscopy.

-

The antimicrobial activity can be evaluated in vitro against various bacteria and fungi by treating microbial cultures with the beads and monitoring their viability over time.

This is a simple test to confirm the presence of alginate.

-

Dissolve approximately 0.01 g of the sample in 0.15 ml of 0.1 N sodium hydroxide by shaking.

-

Add 1 ml of acid ferric sulfate (B86663) test solution (TS).

-

A cherry-red color that develops within 5 minutes and eventually turns deep purple indicates a positive result.

This test helps differentiate this compound from other common hydrocolloids.

-

Prepare a 0.5% solution of the sample in sodium hydroxide TS.

-

Add half of the solution's volume of a saturated ammonium sulfate solution.

-

The absence of a precipitate distinguishes this compound from substances like agar, carrageenan, and gelatin.

Safety and Handling

This compound is generally regarded as a nontoxic and nonirritant material and is widely used in food products and pharmaceutical formulations.[8] However, excessive oral consumption may be harmful.[8] It is a hygroscopic material and should be stored in cool, dry conditions at low relative humidity.[8] It is incompatible with strong oxidizing agents, acids, and alkalis.[8]

References

- 1. AMMONIUM ALGINATE - Ataman Kimya [atamanchemicals.com]

- 2. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. seakolbio.com [seakolbio.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [fao.org]

- 7. iroalginate.com [iroalginate.com]

- 8. This compound - CD Formulation [formulationbio.com]

A Technical Guide to the Biodegradability and Biocompatibility of Ammonium Alginate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) alginate, a salt of alginic acid derived from brown seaweed, is a polysaccharide with increasing prominence in the biomedical and pharmaceutical fields. Its inherent properties, such as high viscosity in aqueous solutions, gel-forming capabilities in the presence of divalent cations, and its status as a natural, renewable polymer, make it an attractive candidate for applications ranging from drug delivery systems and tissue engineering scaffolds to wound dressings. This technical guide provides an in-depth analysis of the biodegradability and biocompatibility of ammonium alginate, presenting key data, experimental methodologies, and the underlying biological interaction pathways. While much of the existing literature focuses on sodium alginate, the principles and findings are largely translatable to this compound due to the shared polyanionic backbone of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. This document aims to be a comprehensive resource for professionals leveraging this versatile biopolymer.

Biodegradability of this compound

The degradation of alginate is a critical factor for its in vivo applications, influencing the rate of drug release, the timing of scaffold resorption to allow for tissue regeneration, and the clearance of the material from the body. Degradation can occur through several mechanisms, including non-enzymatic hydrolysis and enzymatic degradation.

Non-Enzymatic Degradation

Alginates can undergo slow, non-enzymatic hydrolysis of their glycosidic bonds under physiological conditions. The rate of this degradation is influenced by factors such as pH, temperature, and the molecular weight of the polymer.[1] Ionically crosslinked alginate hydrogels can also "degrade" or dissolve through the gradual loss of crosslinking cations into the surrounding medium, leading to the release of individual polymer chains.[2]

Enzymatic Degradation

Mammalian cells do not produce enzymes capable of cleaving the glycosidic bonds of alginate.[3] However, various microorganisms, including bacteria and fungi, produce alginate lyases that can cleave the polymer chain via a β-elimination mechanism.[3][4] This process results in the formation of unsaturated oligosaccharides.[3] The enzymatic degradation kinetics can be influenced by the M/G ratio of the alginate, as different lyases exhibit specificity for M-rich or G-rich blocks.[5]

Table 1: Quantitative Data on Alginate Degradation

| Parameter | Alginate Type | Condition | Result | Reference |

| Weight Loss | Sodium Alginate Hydrogel | In vitro, PBS, 37°C | ~60% weight loss in 7 days | [6] |

| Weight Loss | Oxidized Alginate Hydrogel (5% oxidation) | In vitro, PBS solution | Complete degradation within 9 days | [2] |

| Degradation Rate Constant (k) | Sodium Alginate (SA) | Under 365 nm UV irradiation | - | [7] |

| SA/COOH-MWCNTs | 0.57 x 10⁻⁴ h⁻¹ | [7] | ||

| SA/NH₂-MWCNTs | 2.44 x 10⁻⁴ h⁻¹ | [7] |

Note: Specific quantitative degradation data for this compound is limited in the available literature. The data presented is for sodium and modified alginates, which provides an indication of expected behavior.

Biocompatibility of this compound